D-Galactose-13C,d1 is a stable isotope-labeled derivative of D-Galactose, a naturally occurring aldohexose and C-4 epimer of glucose. This compound incorporates both carbon-13 and deuterium isotopes, enhancing its utility in various scientific applications, particularly in metabolic studies and tracer experiments. The molecular formula of D-Galactose-13C,d1 is , with a molecular weight of 182.15 g/mol. Its IUPAC name is (2R,3S,4S,5R)-1-deuterio-2,3,4,5,6-pentahydroxy(113C)hexan-1-one .
Common reagents for these reactions include potassium permanganate for oxidation and sodium borohydride for reduction . The specific products formed depend on the reaction conditions and reagents used.
D-Galactose has been studied for its biological effects, particularly regarding metabolic pathways and cellular interactions. Research indicates that D-Galactose can induce oxidative stress and cellular senescence, contributing to skin aging through nonenzymatic glycation and the formation of advanced glycation end products. The compound's metabolism involves phosphorylation by galactokinase to form galactose-1-phosphate, which is subsequently converted to UDP-galactose and further processed into glucose derivatives .
The synthesis of D-Galactose-13C,d1 typically involves incorporating stable isotopes into the D-Galactose molecule. Methods include:
D-Galactose-13C,d1 has diverse applications across various fields:
Studies involving D-Galactose have highlighted its role in various biological interactions. For instance, it competes with natural sugars for binding sites on bacterial adhesins, impacting urinary tract infections by inhibiting bacterial adhesion . Additionally, it has been implicated in oxidative stress-related mechanisms that affect skin aging processes.
Several compounds are similar to D-Galactose-13C,d1, including:
| Compound Name | Description | Unique Features |
|---|---|---|
| D-Galactose | Unlabeled form of the compound | Natural sugar involved in various metabolic processes |
| D-Galactose-13C | Carbon-13 labeled form of D-Galactose | Useful for tracing studies without deuterium labeling |
| D-Mannose-13C,d | Isotope-labeled form of D-Mannose | Focuses on glycosylation and bacterial adhesion studies |
| D-Glucose-13C | Carbon-13 labeled glucose | Commonly used in metabolic research |
D-Galactose-13C,d1 is unique due to its dual labeling with deuterium and carbon-13, enhancing its effectiveness as a tracer in research applications related to carbohydrate metabolism . This dual labeling allows for more precise tracking of metabolic pathways compared to other similar compounds that may only utilize one type of isotope.
Chemoenzymatic synthesis represents a sophisticated approach for the preparation of isotopically labeled galactose derivatives, combining the specificity of enzymatic transformations with the versatility of chemical synthesis [8]. This methodology has proven particularly effective for incorporating stable isotopes at specific positions while maintaining the natural stereochemistry of the sugar molecule [9].
The enzymatic synthesis of 13C-enriched galactose derivatives typically employs galactosyltransferases as key catalytic components [10]. Bovine milk galactosyltransferase has been extensively utilized for the synthesis of 13C-labeled galactose-containing oligosaccharides through the transfer of galactose from uridine diphosphate galactose donors to acceptor molecules [12]. The enzyme demonstrates remarkable specificity for the β-1,4 glycosidic linkage formation, enabling the synthesis of millimolar quantities of labeled compounds with high yield and stereochemical purity [12].
The preparation of uniformly 13C-labeled galactose through enzymatic routes begins with the conversion of 13C-glucose substrates through a sequence of four enzymatic steps to generate 13C-uridine diphosphate galactose [46]. This process involves glucose-6-phosphate isomerase, phosphoglucose mutase, uridine diphosphate glucose pyrophosphorylase, and uridine diphosphate galactose 4-epimerase, each contributing to the stereoselective transformation while preserving isotopic labeling integrity [46].
Recent advances in chemoenzymatic methodology have demonstrated the utility of specialized donor molecules such as uridine diphosphate galactose-6-aldehyde for controlling sulfation patterns in galactose-containing oligosaccharides [8]. This approach enables the temporary protection of specific hydroxyl groups during synthesis, allowing for selective modification and subsequent reduction to yield the desired galactose derivatives [8].
The incorporation of deuterium labels through enzymatic processes typically involves the use of deuterated solvents or deuterium-labeled cofactors during the enzymatic transformation [11]. Stable-isotope dilution analysis techniques have been developed to monitor the incorporation of 13C labels during galactose metabolism, utilizing specialized mass spectrometric detection methods to quantify labeled metabolites [11].
Table 1: Enzymatic Systems for Isotope-Labeled Galactose Synthesis
| Enzyme System | Substrate | Product | Isotope Incorporation | Yield | Reference |
|---|---|---|---|---|---|
| Galactosyltransferase | UDP-[13C]galactose | [13C]galactose derivatives | C1-C6 uniform | >90% | [12] |
| UDP-glucose 4-epimerase | UDP-[13C]glucose | UDP-[13C]galactose | Complete carbon skeleton | 85-95% | [46] |
| Galactose oxidase | [13C]galactose | [13C]galactose-6-aldehyde | Selective C6 modification | 75-85% | [25] |
Cyanohydrin reduction methodology represents a fundamental approach for introducing carbon-13 isotopes at specific positions within galactose molecules [16]. This strategy leverages the nucleophilic addition of isotopically labeled cyanide to carbonyl compounds, followed by selective reduction to yield position-specifically labeled carbohydrates [16].
The cyanohydrin reduction process begins with the treatment of galactose derivatives with potassium-13C-cyanide under carefully controlled conditions [16]. The reaction proceeds through the formation of cyanohydrin intermediates, which undergo subsequent reduction using hydrogen gas in the presence of suitable catalysts to yield 13C-labeled galactose at the C1 position [16]. This methodology enables the introduction of carbon-13 labels with high positional selectivity and excellent stereochemical control [16].
Position-specific deuterium labeling can be achieved through modifications of the cyanohydrin reduction protocol [16]. The use of deuterium gas during the hydrogenolysis step results in the incorporation of deuterium at the C1 position, while conducting the reaction in deuterium oxide ensures complete isotopic exchange at exchangeable positions [16]. This approach has been successfully applied to generate [1-2H]aldoses with high isotopic purity and yield [16].
The versatility of cyanohydrin reduction extends to the preparation of multiple isotope labels within the same molecule [16]. Sequential application of cyanohydrin formation and reduction cycles, combined with appropriate protecting group strategies, enables the synthesis of galactose derivatives bearing isotope labels at multiple positions [16].
Advanced variations of the cyanohydrin reduction methodology include molybdate-catalyzed epimerization reactions, which facilitate carbon skeletal rearrangements while preserving isotopic labeling patterns [16]. This approach has proven particularly valuable for accessing isotopically labeled galactose derivatives that would be difficult to obtain through direct synthetic routes [16].
Table 2: Cyanohydrin Reduction Parameters for Galactose Labeling
| Labeling Position | Reagent | Reaction Conditions | Isotopic Enrichment | Yield | Selectivity |
|---|---|---|---|---|---|
| C1-13C | K13CN | pH 8-9, 25°C, 24h | >95% | 70-85% | >98% |
| C1-2H | 2H2 gas | Pd/C catalyst, 2H2O | >90% | 65-80% | >95% |
| Multiple positions | Sequential K13CN | Multi-step protocol | >90% each | 45-65% | >90% |
The purification of isotopically labeled galactose derivatives requires specialized chromatographic techniques capable of resolving compounds that differ only in their isotopic composition [21]. High-performance liquid chromatography equipped with appropriate detection systems serves as the primary method for achieving the necessary separation and purity levels [21].
Ion-exchange chromatography using calcium-form cation exchange resins provides excellent resolution for separating isotopically labeled galactose derivatives from their unlabeled counterparts [21]. The chromatographic separation is typically performed using distilled water as the mobile phase, with elution monitored through refractive index detection or evaporative light scattering detection [21]. This approach yields isotopically pure galactose derivatives with chemical purities exceeding 98% [21].
Gas chromatography-mass spectrometry analysis serves as the definitive method for characterizing isotopically labeled galactose derivatives [26]. The preparation of suitable derivatives, typically aldononitrile pentaacetate forms, enables the determination of isotopic enrichment levels and positional specificity through selective ion monitoring techniques [26]. Chemical ionization mass spectrometry provides superior fragmentation patterns compared to electron ionization for isotopomer quantification [39].
Nuclear magnetic resonance spectroscopy represents the most comprehensive approach for structural characterization of isotopically labeled galactose derivatives [46]. Carbon-13 nuclear magnetic resonance spectroscopy enables the direct observation of 13C-enriched positions, while two-dimensional heteronuclear correlation experiments provide detailed connectivity information [46]. The enhanced chemical shift dispersion of 13C nuclei facilitates complete assignment of all carbon resonances in the labeled galactose molecule [46].
Liquid chromatography-tandem mass spectrometry techniques have been developed for the quantitative analysis of isotopically labeled galactose metabolites in biological systems [29]. These methods employ stable isotope-labeled internal standards and multiple reaction monitoring for precise quantification of labeled compounds [29]. The analytical procedures demonstrate excellent linearity across physiologically relevant concentration ranges with detection limits in the nanomolar range [29].
Table 3: Analytical Methods for Isotopolog Characterization
| Analytical Method | Parameter Measured | Detection Limit | Precision | Application |
|---|---|---|---|---|
| HPLC-ELSD | Chemical purity | 0.1% impurity | ±2% | Purity assessment |
| GC-MS | Isotopic enrichment | 0.01% 13C | ±0.5% | Isotope quantification |
| 13C NMR | Structural identity | 1 mM concentration | ±0.1 ppm | Structure confirmation |
| LC-MS/MS | Metabolite concentration | 0.04 μmol/L | ±5% | Biological analysis |
The characterization of D-Galactose-13C,d1 specifically requires the simultaneous detection and quantification of both carbon-13 and deuterium isotopes [26]. High-resolution mass spectrometry enables the determination of exact mass values corresponding to the dual isotope incorporation, while nuclear magnetic resonance spectroscopy provides detailed information about the specific positions of isotopic substitution [26]. The combination of these analytical approaches ensures complete structural verification and isotopic purity assessment of the labeled galactose derivative [26].
The uniformly enriched molecule D-Galactose-carbon-13, d₁ retains the canonical equilibrium between α- and β-pyranose tautomers in aqueous solution, while the furanose population remains below five percent at ambient temperature [1] [2]. Carbon-thirteen enrichment at the anomeric centre and selective deuteration provide two orthogonal NMR handles: (i) direct observation of carbon-thirteen chemical-shift tensors and (ii) quantification of subtle deuterium-induced perturbations in spin–spin couplings.
Solid-state cross-polarisation–magic-angle-spinning experiments combined with side-band analysis yield the principal components of the carbon-thirteen chemical-shift tensor (δ₁₁ ≥ δ₂₂ ≥ δ₃₃) for the enriched C-1 site (Table 1). The span (δ₁₁ − δ₃₃) is markedly larger for the β-anomer, reflecting its more distorted exo-anomeric geometry [3] [4]. Density-functional calculations that include the crystal field reproduce the experimental tensor within ±2 ppm per element and confirm that hydrogen-bond orientation rather than ring puckering dominates the anisotropy [5] [6].
Table 1 – Principal components of the carbon-thirteen chemical-shift tensor for the labelled anomeric carbon
| Anomer | δ₁₁ / ppm | δ₂₂ / ppm | δ₃₃ / ppm | Isotropic shift / ppm | Span / ppm | Source |
|---|---|---|---|---|---|---|
| α-pyranose | 159 ± 1 | 123 ± 1 | 90 ± 2 | 124.0 | 69 | [3] [5] |
| β-pyranose | 165 ± 1 | 129 ± 1 | 87 ± 2 | 127.0 | 78 | [3] [4] |
| Calculated (β) | 166 | 130 | 88 | 128.0 | 78 | [6] |
The 8–9 ppm larger span for the β-form signals weaker axial symmetry around the C-1–O-5 bond, consonant with earlier carbohydrate surveys in which anomeric configuration modulated both anisotropy and isotropic shift [7] [8].
Replacement of the axial H-1 by deuterium contracts the one-bond carbon-thirteen–proton coupling constant by roughly 0.05 Hz and enlarges the three-bond ^1H–^2H vicinal couplings by 0.08–0.12 Hz (Table 2) [9] [10] [11] [12]. The magnitude and sign of the secondary isotope effects mirror the differential zero-point-energy change upon isotopic substitution and depend on the dihedral angle traversed by the coupling pathway [13] [14]. Nuclear quadrupole relaxation data further show that the deuterated anomeric site exhibits a quadrupolar coupling constant of ca. 190 kHz in aqueous solution, marginally lower than values at non-anomeric equatorial positions [9].
Table 2 – Observed deuterium-induced changes in key spin–spin coupling constants (ΔJ = JH − JD)
| Coupling pathway | Protonated value / Hz | Deuterated value / Hz | ΔJ / Hz | Reference |
|---|---|---|---|---|
| ^1J_C1,H1 | 170.20 | 170.14 | –0.06 | [10] |
| ^3J_H1,H2 | 3.50 | 3.60 | +0.10 | [11] |
| ^3J_H1,H3 | 4.70 | 4.82 | +0.12 | [12] |
The sign inversion between one-bond and three-bond pathways conforms to the classical classification of primary and secondary isotope effects on scalar couplings in σ versus π frameworks [10].
Electron-impact ionisation at seventy electron-volts of D-Galactose-carbon-13,d₁ generates a molecular ion at m/z 181, one mass unit higher than native galactose, and a characteristic A-type water-loss series. High-resolution spectra (MassBank record MSBNK-BGC_Munich-RP022811) reveal diagnostic ^13C satellite peaks that confirm isotopic incorporation [15]. Infrared multiphoton-dissociation and collision-induced-dissociation experiments show the persistence of ring-size memory: fragments at m/z 99 and 101 retain the original pyranose or furanose configuration, enabling unambiguous assignment of ring size in larger oligosaccharides [16] [17].
Table 3 – Principal fragment ions of the labelled monosaccharide under electron-impact ionisation (70 eV)
| m/z | Relative intensity / % | Composition | Structural assignment | Source |
|---|---|---|---|---|
| 181 ([M]- +) | 5 | C₆H₁₃O₆^13C D | Molecular ion | [15] |
| 163 | 33 | C₆H₁₁O₅^13C D | [M – H₂O]- + | [18] |
| 145 | 27 | C₆H₉O₄^13C D | [M – 2 H₂O]- + | [18] |
| 127 | 12 | C₅H₇O₃^13C D | Retro-aldol cleavage | [19] |
| 101 | 40 | C₄H₆O₃^13C | C-1–C-2 bond cleavage retaining the labelled carbon | [16] |
| 99 | 100 | C₄H₆O₃ | Unlabelled analogue of the above | [15] |
The elevated 101/99 intensity ratio in the enriched sample corroborates quantitative ^13C incorporation and serves as an internal check during quantification of tracer uptake in metabolic studies [20] [21].
Geometry optimisation and chemical-shielding calculations at the gauge-including projector-augmented-wave level reproduce both the isotropic shifts and the full tensor for each conformer within two parts per million [5] [6] [8]. Potential energy surface exploration, performed in ten-degree increments over the ϕ and ψ glycosidic angles, locates four minima within eight kilojoules per mole (Table 4). The β-pyranose conformer is favoured in aqueous continuum by 4.2 kilojoules per mole, in agreement with the 2:1 β/α population ratio extracted from solution-state spectra [1].
Table 4 – Computed gas-phase minima and selected observables for D-Galactose-carbon-13,d₁
| Conformer | ϕ / ° | ψ / ° | Relative energy / kJ mol⁻¹ | Calculated C-1 isotropic shift / ppm | Predicted span / ppm | Source |
|---|---|---|---|---|---|---|
| β-pyranose | –63 | –45 | 0.0 | 128.0 | 78 | [6] |
| α-pyranose | 59 | 45 | 4.2 | 124.0 | 69 | [6] |
| β-furanose | –64 | –27 | 6.5 | 106.3 | 61 | [8] |
| α-furanose | 63 | 27 | 7.8 | 102.5 | 58 | [8] |
Rigid-body spin–rotation tensor analysis indicates that substitution of deuterium at the anomeric position primarily modulates the amplitude, not the frequency, of picosecond librations; as a result, computed changes in chemical-shift anisotropy are below one part per million, consistent with experimental limits [9] [8].